6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
CAS No.:
Cat. No.: VC15951824
Molecular Formula: C6H5BrN4O
Molecular Weight: 229.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN4O |
|---|---|
| Molecular Weight | 229.03 g/mol |
| IUPAC Name | 5-bromo-3-methyl-1H-imidazo[4,5-b]pyrazin-2-one |
| Standard InChI | InChI=1S/C6H5BrN4O/c1-11-5-4(10-6(11)12)8-2-3(7)9-5/h2H,1H3,(H,8,10,12) |
| Standard InChI Key | IOIBIMSJBFOWHT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=NC(=CN=C2NC1=O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CAS: 1822854-85-2) has the molecular formula C₆H₅BrN₄O and a molecular weight of 229.04 g/mol . Its structure features a fused bicyclic system comprising an imidazole ring condensed with a pyrazine moiety, substituted by a bromine atom at position 6 and a methyl group at position 1 (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅BrN₄O | |
| Molecular Weight | 229.04 g/mol | |
| Density | 2.0±0.1 g/cm³ (analogue) | |
| Boiling Point | 199.3±40.0°C (analogue) | |
| LogP | 0.40 (analogue) |
The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions .
Synthesis and Manufacturing
Synthetic Routes
A common synthesis involves alkylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyrazin-2-one with methyl iodide in the presence of potassium carbonate and tetra-n-butylammonium bromide in dimethylformamide (DMF) . The reaction proceeds at room temperature over 12 hours, yielding the methylated product after column chromatography (ethyl acetate/hexane) .
Optimization Challenges
Key challenges include controlling regioselectivity during alkylation and minimizing byproducts. Purification via silica gel chromatography is critical to achieving >95% purity, as noted in commercial batches .
Comparative Analysis with Structural Analogues
Table 2: Activity of Imidazo[4,5-b]pyrazine Derivatives
| Compound | Substituent | Biological Activity |
|---|---|---|
| 6-Chloro-3-methyl derivative | Cl, CH₃ | Antimicrobial |
| 5-Bromo-1H-analogue | Br | Kinase inhibition |
| 7-Bromo-1-methyl derivative | Br, CH₃ | Antitumor |
The position of bromine significantly influences target selectivity; position 6 optimizes steric compatibility with enzymatic active sites .
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